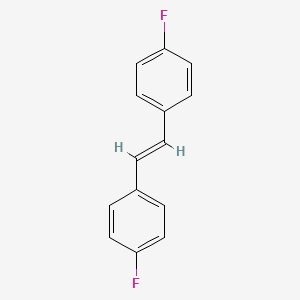

(e)-1,2-bis(4-fluorophenyl)ethene

Description

(E)-1,2-Bis(4-fluorophenyl)ethene (abbreviated as 4-Fstb in catalytic studies) is a fluorinated stilbene derivative featuring two 4-fluorophenyl groups bonded to a central ethene moiety . Its synthesis is achieved through methods such as Cu(II)-mediated dehydrogenation of diphenylmethane precursors or electrochemical cycloaddition reactions using ethyl diazoacetate . Key applications include:

Properties

IUPAC Name |

1-fluoro-4-[(E)-2-(4-fluorophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBKOGNMZDLWKCL-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-1,2-bis(4-fluorophenyl)ethene typically involves the use of Suzuki-Miyaura coupling reactions. This method employs palladium-catalyzed cross-coupling between aryl halides and organoboron compounds. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: (E)-1,2-Bis(4-fluorophenyl)ethene undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions typically involve hydrogenation using catalysts like palladium on carbon, resulting in the formation of the corresponding ethane derivative.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Palladium on carbon, hydrogen gas.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products:

Oxidation: Ketones, carboxylic acids.

Reduction: Ethane derivatives.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

(E)-1,2-Bis(4-fluorophenyl)ethene has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential interactions with biological macromolecules and its effects on cellular processes.

Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.

Mechanism of Action

The mechanism of action of (E)-1,2-bis(4-fluorophenyl)ethene involves its interaction with various molecular targets. The compound can engage in π-π stacking interactions with aromatic residues in proteins, potentially affecting their function. Additionally, the presence of fluorine atoms can influence the compound’s electronic properties, enhancing its reactivity and binding affinity to specific targets .

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

Table 1: Key Physical Properties of Selected Stilbene Derivatives

- Electron-Withdrawing Groups (EWGs): 4-Fstb: Fluorine's electronegativity enhances ligand stability in catalytic Ni(0) complexes compared to electron-donating groups (EDGs) .

Electron-Donating Groups (EDGs) :

Photophysical and Material Properties

Table 2: Optical and Structural Comparisons

- AIE Behavior : TPE-FM exhibits strong AIE due to restricted rotation of methoxy groups, whereas 4-Fstb lacks significant AIE without additional EDGs .

- Coordination Chemistry : Pyridyl analogs (e.g., 1,2-bis(4-pyridyl)ethene) form octahedral Co(II) complexes in MOFs, unlike 4-Fstb, which is used in homogeneous catalysis .

Reactivity and Functionalization

- Synthetic Flexibility : Brominated analogs (e.g., 1,2-bis(4-bromophenyl)ethene) undergo Suzuki-Miyaura cross-coupling, while 4-Fstb's fluorine is less reactive in such transformations .

- Energetic Materials: Tetrazole derivatives (e.g., (E)-5,5'-(ethene-1,2-diyl)bis(1H-tetrazol-1-ol)) exhibit high detonation velocities (9017 m/s) due to planar ethene linkages, contrasting with 4-Fstb's non-energetic profile .

Table 3: Application-Specific Comparisons

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.